Perisesaccharide B

Description

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6S)-6-[(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4R)-4-methoxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O18/c1-15-29(40)34(44-10)35(50-20(6)37)36(49-15)54-33-19(5)48-27(14-24(33)43-9)51-30-16(2)46-26(11-21(30)38)52-32-18(4)47-28(13-23(32)42-8)53-31-17(3)45-25(39)12-22(31)41-7/h15-19,21-24,26-36,38,40H,11-14H2,1-10H3/t15-,16-,17-,18-,19-,21-,22-,23+,24+,26+,27+,28+,29+,30-,31-,32-,33-,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUKBOHZSAVHEV-UQWSCNRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4C(OC(CC4OC)OC5C(OC(=O)CC5OC)C)C)C)C)OC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@@H]5[C@H](OC(=O)C[C@H]5OC)C)C)C)C)OC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Perisesaccharide B: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perisesaccharide B is a naturally occurring oligosaccharide isolated from the root barks of Periploca sepium. This document provides a detailed overview of its chemical structure, physicochemical properties, and the methodologies employed for its isolation and characterization. Due to the limited publicly available data on its biological activities, this guide focuses on the foundational chemical and analytical aspects of this compound.

Chemical Structure and Properties

This compound is a complex oligosaccharide with the molecular formula C36H60O18.[1] Its structure was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

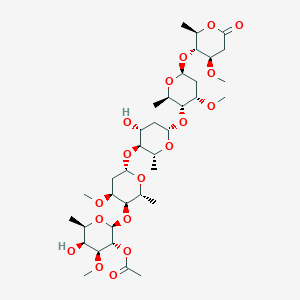

Figure 1: 2D Chemical Structure of this compound

(A 2D chemical structure image of this compound would be presented here, based on the IUPAC name and information from PubChem.)

IUPAC Name: [(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6S)-6-[(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4R)-4-methoxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C36H60O18 | PubChem[1] |

| Molecular Weight | 780.8 g/mol | PubChem[1] |

| CAS Number | 1095261-93-0 | MedchemExpress, LabSolutions[2][3] |

| Appearance | White to off-white solid | MedchemExpress[2] |

Data Presentation: Spectroscopic Data Summary

The structural elucidation of this compound relied on detailed analysis of its NMR and mass spectrometry data. While the full raw data is not publicly available, the key quantitative information would be presented as follows:

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

| Ion | Calculated m/z | Observed m/z |

| [M+Na]+ | Data not available | Data not available |

Note: The specific HRESIMS data is reported in the primary literature but is not accessible through publicly available databases.

¹H and ¹³C NMR Spectroscopic Data

The complete assignment of proton and carbon signals is crucial for the structural confirmation of this compound. The following tables represent the expected format for the presentation of this data, which would be populated with the chemical shifts (δ) in ppm and coupling constants (J) in Hz from the original publication.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) |

| Data not available | Data not available |

Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are contained within the primary scientific publication and are not available in public databases.

Experimental Protocols

The isolation and purification of this compound from the root barks of Periploca sepium involves a multi-step process. The following is a generalized protocol based on standard phytochemical extraction and purification techniques for oligosaccharides. The specific details are reported in Wang L, et al. Planta Med. 2010.

Extraction and Isolation

-

Plant Material Preparation: The root barks of Periploca sepium are collected, dried, and pulverized to a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The crude ethanol extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The oligosaccharides are expected to be enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically includes:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol.

-

Sephadex LH-20 Column Chromatography: Fractions containing oligosaccharides are further purified on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.

-

Structural Elucidation

The chemical structure of the purified this compound is determined using the following spectroscopic methods:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.

-

NMR Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons.

-

2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish the connectivity of protons and carbons and to determine the sequence and linkage of the monosaccharide units.

-

Mandatory Visualization

As there is no publicly available information on the specific signaling pathways or biological activities of this compound, the following diagram illustrates the logical workflow for its discovery and characterization.

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound is a complex oligosaccharide whose chemical structure has been rigorously established. This technical guide provides a summary of its known properties and the methodologies for its study. Further research is warranted to elucidate the biological activities and potential therapeutic applications of this natural product. The detailed experimental data from the primary literature remains a key resource for any future investigation.

References

Perisesaccharide B molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perisesaccharide B is an oligosaccharide isolated from the root barks of Periploca sepium.[1] This document provides a comprehensive overview of its physicochemical properties. Due to the limited availability of public data, this guide also presents a generalized experimental workflow for its isolation and characterization based on common phytochemical methodologies. Furthermore, while no specific biological activities or affected signaling pathways have been documented for this compound, this guide summarizes the known biological activities of other compounds isolated from Periploca sepium to provide a basis for future research and drug discovery efforts.

Physicochemical Properties

This compound is an oligosaccharide with the following molecular characteristics:

| Property | Value | Source |

| Molecular Formula | C36H60O18 | [2] |

| Molecular Weight | 780.85 g/mol | [2] |

| Exact Mass | 780.37796506 Da | [2] |

Hypothetical Experimental Protocols

The following sections describe a generalized approach for the isolation and characterization of this compound, as detailed experimental procedures from the primary literature are not publicly accessible.

Isolation of this compound from Periploca sepium

A plausible workflow for the isolation of this compound from the root barks of Periploca sepium would likely involve initial extraction followed by multi-step chromatographic purification.

References

A Technical Guide to Perisesaccharide B from Periploca sepium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Perisesaccharide B, an oligosaccharide sourced from the root bark of Periploca sepium. The document details the natural source, chemical properties, and extraction of this compound, and explores its potential biological activities and associated signaling pathways.

Introduction to this compound

This compound is an oligosaccharide that has been isolated from the root barks of Periploca sepium, a plant used in traditional Chinese medicine.[1] Its molecular formula is C36H60O18. As a member of the diverse group of carbohydrates found in this plant genus, this compound is of interest for its potential pharmacological activities. The genus Periploca is known to be a rich source of various metabolites, including steroids, terpenoids, and oligosaccharides, which have shown significant biological activities such as cardiotonic, anti-inflammatory, immunosuppressive, and antitumor effects.

Natural Source: Periploca sepium

Periploca sepium Bunge, belonging to the Apocynaceae family, is a species of flowering plant found predominantly in temperate regions of Asia. The root bark of this plant, known as "Xiang-Jia-Pi" in traditional Chinese medicine, has a long history of use for treating conditions like rheumatoid arthritis. The plant is a source of a wide array of chemical constituents, including cardiac glycosides, pregnane glycosides, and a variety of oligosaccharides, including this compound and its analogues, Perisesaccharides A, C, D, and E.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C36H60O18 |

| Molecular Weight | 780.85 g/mol |

| Natural Source | Root bark of Periploca sepium |

| Compound Class | Oligosaccharide |

Extraction and Purification of this compound

The following section outlines a generalized experimental protocol for the isolation and purification of this compound from the root bark of Periploca sepium, based on methodologies for isolating similar oligosaccharides.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation: Air-dried and powdered root barks of Periploca sepium are used as the starting material.

-

Extraction: The powdered root bark is extracted with 95% ethanol at room temperature. The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the soluble components.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Suspension and Partitioning: The crude extract is suspended in water and then partitioned successively with petroleum ether, and n-butanol. The n-butanol soluble fraction, which is enriched with glycosides and oligosaccharides, is retained for further separation.

Experimental Protocol: Chromatographic Purification

-

Macroporous Resin Chromatography: The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., HP-20). The column is eluted with a gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Silica Gel Column Chromatography: Fractions containing the target oligosaccharides are further purified by repeated silica gel column chromatography. A typical mobile phase would be a gradient of methanol in chloroform.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC on a C18 column with a mobile phase of acetonitrile and water.

The workflow for the extraction and purification of this compound is illustrated in the diagram below.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity and signaling pathways of pure this compound are limited, research on extracts of Periploca sepium rich in oligosaccharides provides valuable insights into its potential therapeutic effects.

Aqueous extracts of Periploca sepium have been shown to inhibit the growth of human synovial fibroblast-like cells and reduce the production of Interleukin-6 (IL-6), a pro-inflammatory cytokine.[2] This suggests that the oligosaccharide components of the plant may possess anti-inflammatory and immunomodulatory properties. Other studies on compounds isolated from Periploca sepium have demonstrated immunosuppressive effects, including the inhibition of T-cell activation.

Based on the observed inhibition of IL-6 production, a putative signaling pathway that this compound might modulate is the NF-κB signaling pathway, a key regulator of inflammation. The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including IL-6.

The diagram below illustrates a hypothesized mechanism where this compound may inhibit the NF-κB signaling pathway, leading to a reduction in IL-6 production.

Quantitative Data

Currently, specific quantitative data on the yield of this compound from the root bark of Periploca sepium is not widely available in the public domain. The yield of individual oligosaccharides can vary depending on the plant's geographical source, harvest time, and the specific extraction and purification methods employed. Further research is required to establish standardized methods for the quantification of this compound in plant extracts.

Conclusion

This compound represents a promising natural product from Periploca sepium with potential therapeutic applications, particularly in the realm of anti-inflammatory and immunomodulatory therapies. This technical guide has provided a comprehensive overview of its natural source, and a generalized methodology for its extraction and purification. While further studies are needed to fully elucidate its biological mechanisms and to quantify its presence in the natural source, the information presented here serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this unique oligosaccharide.

References

An In-depth Technical Guide on the Putative Biosynthesis of Perisesaccharide B

Disclaimer: As of late 2025, the specific biosynthetic pathway of Perisesaccharide B has not been experimentally elucidated in published scientific literature. This guide, therefore, presents a putative pathway based on established principles of oligosaccharide biosynthesis in plants and the known secondary metabolism of its source organism, Periploca sepium. The information provided is intended for researchers, scientists, and drug development professionals as a foundational framework for further investigation.

Introduction to this compound and its Source

This compound is a complex oligosaccharide that has been isolated from the root barks of Periploca sepium, a plant belonging to the Apocynaceae family.[1][2] This plant is known to produce a rich diversity of secondary metabolites, including C21 steroidal glycosides, cardiac glycosides, and various other oligosaccharides.[3][4][5] The presence of such a wide array of glycosylated compounds suggests a robust enzymatic machinery for carbohydrate synthesis and modification within P. sepium.

General Principles of Oligosaccharide Biosynthesis in Plants

The biosynthesis of oligosaccharides in plants is a highly regulated and complex process primarily mediated by a class of enzymes known as glycosyltransferases (GTs).[6][7][8] These enzymes catalyze the transfer of a monosaccharide unit from an activated sugar donor, typically a nucleotide sugar (e.g., UDP-glucose, UDP-galactose), to a specific acceptor molecule.[7] The acceptor can be a growing oligosaccharide chain, a lipid, or a protein.

The general steps involved in the biosynthesis of an oligosaccharide are:

-

Synthesis of Activated Sugar Donors: Monosaccharides are activated by conversion to nucleotide sugars in the cytoplasm. This activation is crucial as it provides the energy required for the formation of glycosidic bonds.

-

Stepwise Glycosylation: Glycosyltransferases, often localized in the endoplasmic reticulum and Golgi apparatus, sequentially add monosaccharide units to an acceptor molecule.[9] Each glycosyltransferase is typically specific for the donor sugar, the acceptor molecule, and the type of glycosidic linkage it forms (e.g., α-1,4, β-1,3).[6]

-

Chain Elongation and Termination: The oligosaccharide chain is elongated through the sequential action of different glycosyltransferases. The process terminates when a specific sugar is added that is not an acceptor for any other GT present, or when the final glycosyltransferase in the pathway has acted.

Putative Biosynthesis Pathway of this compound in Periploca sepium

While the exact pathway for this compound is unknown, we can infer a plausible sequence of events based on its structure and the known metabolic capabilities of P. sepium. The biosynthesis would likely involve a series of glycosyltransferase-catalyzed reactions.

Precursors: The biosynthesis would require a pool of activated monosaccharides, the specific composition of which would mirror the constituent sugars of this compound. These would be synthesized through the plant's primary metabolic pathways.

Enzymatic Steps: A series of specific glycosyltransferases would be responsible for assembling the oligosaccharide. Research on the related species, Periploca forrestii, has identified several promiscuous O-glycosyltransferases involved in the biosynthesis of flavonoid glycosides, indicating that such enzymes are active in this genus and likely participate in the formation of other glycosidic compounds, including oligosaccharides.[10]

The assembly of this compound would proceed in a stepwise manner, with each step catalyzed by a specific glycosyltransferase that recognizes the growing oligosaccharide chain as its acceptor substrate. The order of sugar addition and the formation of the correct glycosidic linkages would be strictly controlled by the sequential availability and specificity of these enzymes.

Visualization of the Generalized Oligosaccharide Biosynthesis Workflow

The following diagram illustrates a generalized workflow for the enzymatic synthesis of oligosaccharides in plants. This model represents the fundamental steps that would be involved in the biosynthesis of this compound.

Quantitative Data

Currently, there is no published quantitative data, such as enzyme kinetics, substrate concentrations, or product yields, specifically for the biosynthesis of this compound. Research in this area would be necessary to populate such tables.

Experimental Protocols

Detailed experimental protocols for the key experiments cited in the context of this compound biosynthesis are not available due to the lack of specific research on this topic. However, general methodologies for studying plant glycosyltransferases and elucidating biosynthetic pathways are well-established. These would typically include:

-

Transcriptome Analysis: To identify candidate glycosyltransferase genes from P. sepium.[11]

-

Gene Cloning and Heterologous Expression: To produce recombinant glycosyltransferase enzymes for functional characterization.

-

Enzyme Assays: To determine the substrate specificity, kinetics, and optimal reaction conditions of the recombinant enzymes using various sugar donors and acceptors.

-

In Vitro Reconstitution of the Pathway: To confirm the function of the identified enzymes by attempting to synthesize this compound or its intermediates in a test tube.

-

Gene Silencing or Knockout in P. sepium: To confirm the in vivo function of the candidate genes by observing the effect on this compound production.

Conclusion and Future Directions

The biosynthesis of this compound in Periploca sepium is a compelling area for future research. While the exact pathway remains to be elucidated, it is hypothesized to follow the general principles of plant oligosaccharide synthesis, involving the sequential action of specific glycosyltransferases. The identification and characterization of these enzymes will be key to understanding how this complex molecule is assembled. Such knowledge could pave the way for the biotechnological production of this compound and other related oligosaccharides for potential therapeutic applications. The study of the secondary metabolism of P. sepium continues to be a promising field for the discovery of novel bioactive compounds and the enzymes that produce them.

References

- 1. C21 steroidal glycosides and oligosaccharides from the root bark of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perisesaccharides A-E, new oligosaccharides from the root barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [Chemical constituents from root barks of Periploca sepium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical constituents from the roots of Periploca sepium with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]

- 7. Harnessing glycoenzyme engineering for synthesis of bioactive oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycosyltransferases in plant natural product synthesis: characterization of a supergene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Multi-omics analysis reveals promiscuous O-glycosyltransferases involved in the diversity of flavonoid glycosides in Periploca forrestii (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | De novo Sequencing and Transcriptome Analysis Reveal Key Genes Regulating Steroid Metabolism in Leaves, Roots, Adventitious Roots and Calli of Periploca sepium Bunge [frontiersin.org]

Perisesaccharide B: A Technical Guide for Researchers

CAS Number: 1095261-93-0

This technical guide provides an in-depth overview of Perisesaccharide B, an oligosaccharide with potential applications in drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Properties

This compound is an oligosaccharide isolated from the root barks of Periploca sepium[1]. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1095261-93-0 | [1] |

| Molecular Formula | C36H60O18 | [2] |

| Molecular Weight | 780.85 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | Store at 4°C, protected from light. For extended storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended. | [3] |

Biological Activity

While the biological activities of many oligosaccharides are an active area of research, specific studies detailing the in-vitro and in-vivo effects of this compound are not yet prevalent in publicly available literature. However, compounds isolated from Periploca sepium, the natural source of this compound, have demonstrated immunosuppressive properties. Notably, some compounds from this plant have been shown to inhibit the proliferation of T lymphocytes[4]. The general mechanisms by which oligosaccharides can exert anti-inflammatory and immunomodulatory effects often involve interference with cellular signaling pathways, such as the TLR4/MAPK/NF-κB pathway, which is crucial in the inflammatory response. Further research is required to determine if this compound acts through this or other signaling cascades.

Experimental Protocols

Isolation and Purification of this compound from Periploca sepium

The following is a generalized protocol based on the initial isolation of Perisesaccharides A-E, including this compound, as described by Wang et al. (2010). For precise details and parameters, consulting the original publication is highly recommended.

Workflow for Isolation and Purification

Caption: Isolation and purification workflow for this compound.

Methodology:

-

Extraction: The air-dried and powdered root barks of Periploca sepium are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol fraction, which contains the oligosaccharides, is subjected to multiple rounds of column chromatography. This typically involves macroporous resin, silica gel, and octadecylsilyl (ODS) silica gel columns, with elution performed using a gradient of solvents (e.g., chloroform-methanol or methanol-water).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC to yield the pure compound.

-

Structural Elucidation: The structure of the isolated this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the known activities of other oligosaccharides and compounds from Periploca sepium, a potential area of investigation is its effect on T-lymphocyte activation and proliferation. The following diagram illustrates a generalized signaling pathway for T-cell activation, which could be a target for inhibition.

Caption: Simplified T-cell receptor signaling pathway.

This guide serves as a foundational resource for researchers interested in this compound. Further investigation into its biological activities and mechanisms of action is warranted to fully understand its therapeutic potential.

References

- 1. Evidence that specific oligosaccharides block early events necessary for the expression of antigen-specific proliferation by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Periplaneta americana Oligosaccharides Exert Anti-Inflammatory Activity through Immunoregulation and Modulation of Gut Microbiota in Acute Colitis Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of T and B lymphocyte proliferation by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Perisesaccharide B: A Technical Guide

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific data on a compound designated "Perisesaccharide B." This guide has been constructed based on the well-documented biological activities of structurally and functionally related oligosaccharides and polysaccharides, particularly those derived from natural sources, to provide a representative framework for researchers, scientists, and drug development professionals. The experimental data and pathways described herein are based on analogous compounds and should be considered illustrative for the potential investigation of a novel compound like this compound.

Executive Summary

This technical guide explores the potential biological activities of this compound, a hypothetical novel polysaccharide, by drawing parallels with known bioactive carbohydrates. The primary focus is on its potential anti-inflammatory and anti-cancer properties, which are common and well-studied attributes of many natural polysaccharides. This document summarizes quantitative data from analogous compounds, details relevant experimental protocols for assessing these activities, and visualizes the key signaling pathways that may be modulated. The objective is to provide a comprehensive resource to guide future research and development of this compound or similar molecules.

Potential Biological Activities

Based on research into similar compounds, this compound is hypothesized to possess significant anti-inflammatory and anti-cancer activities. These effects are likely mediated through the modulation of key cellular signaling pathways and the regulation of the host's immune response.

Anti-Inflammatory Activity

Numerous studies on oligosaccharides, such as those from Periplaneta americana (OPA), have demonstrated potent anti-inflammatory effects. These compounds have been shown to alleviate clinical symptoms in models of inflammatory bowel disease (IBD) by regulating the balance of T-helper cells (Th1/Th2), reducing oxidative stress, and preserving the integrity of the intestinal barrier.[1] A key mechanism is the inhibition of the TLR4/MAPK/NF-κB signaling pathway, which is a central regulator of inflammation.[1] Polysaccharides from various berries have also been noted for their ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Anti-Cancer Activity

Polysaccharides derived from various natural sources, including marine algae and medicinal plants, have shown promise as anti-cancer agents.[2] Their mechanisms of action are diverse and can include the direct induction of apoptosis (programmed cell death) in tumor cells, inhibition of cell proliferation and migration, and cell cycle arrest.[2][3] For instance, some polysaccharides have been found to exert their effects by modulating pathways such as PI3K/Akt/mTOR and NF-κB, which are critical for cancer cell survival and proliferation.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on analogous polysaccharides and oligosaccharides, illustrating the typical metrics used to evaluate anti-inflammatory and anti-cancer efficacy.

Table 1: Anti-Inflammatory Activity of Representative Polysaccharides

| Compound/Extract | Assay | Cell Line/Model | Metric | Value | Reference |

| OPA (High Dose) | TLR4 Expression | Colitis Mouse Model | % Inhibition | Significant (p < 0.01) | [1] |

| OPA | MAPK Phosphorylation (JNK) | Colitis Mouse Model | % Inhibition | Significant (p < 0.001) | [1] |

| OPA | NF-κB Phosphorylation (p65) | Colitis Mouse Model | % Inhibition | Significant (p < 0.001) | [1] |

| Leucosceptoside B | COX-2 Production | In vitro | % Inhibition | ~30% | [5] |

| Pea Oligosaccharides | NO Production | RAW264.7 Macrophages | Inhibition | Significant | [6] |

Table 2: Anti-Cancer Activity of Representative Polysaccharides

| Compound/Extract | Cell Line | Assay | Metric | Value | Reference |

| Parietaria judaica (Ethanolic Extract) | HeLa (Cervical Cancer) | MTT Assay | IC50 | 11.82 µg/mL | [4] |

| Parietaria judaica (Ethanolic Extract) | HEK-293 (Non-cancerous) | MTT Assay | IC50 | 139.42 µg/mL | [4] |

| Periplanetasin-5 | K562 (Leukemia) | Cell Viability | Inhibition | Dose-dependent | [3] |

| Synsepalum dulcificum (Aqueous Extract) | DLD-1 (Colorectal Cancer) | MTT Assay | Cytotoxicity | Concentration-dependent | [7] |

Key Signaling Pathways and Visualizations

The biological activities of polysaccharides are often underpinned by their interaction with specific intracellular signaling cascades. Below are diagrams of key pathways potentially modulated by this compound.

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

Caption: The MAPK signaling cascade and points of potential inhibition.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

-

NO Measurement: After incubation, collect 100 µL of the cell culture supernatant. Mix it with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a sodium nitrite standard curve. The percentage of inhibition is determined relative to the LPS-only control.

In Vitro Anti-Cancer Assay: MTT Cell Viability Assay

-

Cell Culture: Culture a selected cancer cell line (e.g., HeLa, DLD-1) in its appropriate medium.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 490 nm. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-ERK, total p65, total ERK, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band densities using image analysis software and normalize to a loading control like β-actin.

Conclusion and Future Directions

While direct evidence for "this compound" is currently unavailable, the extensive research on analogous compounds strongly suggests its potential as a valuable bioactive agent, particularly in the fields of inflammation and oncology. The methodologies and data presented in this guide offer a robust framework for initiating a comprehensive investigation into its therapeutic properties.

Future research should focus on:

-

Isolation and Structural Elucidation: Determining the precise chemical structure of this compound.

-

In Vitro Screening: Systematically evaluating its anti-inflammatory and cytotoxic effects across a panel of cell lines.

-

Mechanism of Action Studies: Utilizing the protocols outlined here to identify and confirm the signaling pathways it modulates.

-

In Vivo Validation: Progressing to animal models to assess efficacy, pharmacokinetics, and safety.

By following a structured research plan based on the principles and protocols in this guide, the scientific community can effectively uncover the potential of this compound and similar novel polysaccharides for the development of new therapeutics.

References

- 1. Periplaneta americana Oligosaccharides Exert Anti-Inflammatory Activity through Immunoregulation and Modulation of Gut Microbiota in Acute Colitis Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Antitumour Activity of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Profile and Selective Anticancer Activity of Parietaria judaica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Potential, Phenolic Profile, and Antioxidant Properties of Synsepalum dulcificum (Miracle Berry) in Colorectal Tumor Cell Lines [mdpi.com]

A Comprehensive Review of Oligosaccharides from Periploca Species: From Isolation to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Periploca, belonging to the Apocynaceae family, is a rich source of diverse bioactive secondary metabolites, including cardiac glycosides, pregnane glycosides, and oligosaccharides. Traditionally used in Chinese medicine for the treatment of conditions like rheumatoid arthritis, species such as Periploca sepium and Periploca calophylla have attracted scientific interest for their potential therapeutic applications. This technical guide provides an in-depth literature review of the oligosaccharides isolated from Periploca species, focusing on their structural characterization, biological activities, and the experimental methodologies employed in their study. The information is tailored for researchers, scientists, and drug development professionals interested in the potential of these natural products.

Oligosaccharides Isolated from Periploca Species

Several studies have led to the isolation and characterization of novel oligosaccharides from the root barks of Periploca species.

From Periploca sepium

A significant contribution to the understanding of oligosaccharides from this species was the isolation of five new oligosaccharides named perisesaccharides A-E [1]. The structures of these compounds were determined using extensive spectroscopic analysis.

From Periploca calophylla

Research on Periploca calophylla has resulted in the isolation of a new oligosaccharide, 4-O-acetyl-β-cymaropyranosyl-(1→4)-O-β-D-cymaropyranosyl-(1→4)-O-β-D-canaropyranosyl-(1→4)-O-β-D-cymaropyranosyl-(1→4)-O-oleandronic acid-δ-lactone, along with the known perisaccharide B.

Quantitative Data on Biological Activities

Oligosaccharides and glycosides from Periploca species have demonstrated potent biological activities, primarily immunosuppressive and insecticidal effects. The available quantitative data from the literature is summarized below.

| Compound/Extract | Species Source | Biological Activity | Assay | Result | Reference |

| Periplocoside P | Periploca sepium | Insecticidal | 3rd-instar larvae of Pseudaletia separata | LD50: 10.8 µ g/larva (48h) | [2] |

| Periplocoside P | Periploca sepium | Insecticidal | 3rd-instar larvae of Plutella xylostella | LD50: 3.6 µ g/larva (48h) | [2] |

| Periplocoside X | Periploca sepium | Insecticidal | Red imported fire ant (Solenopsis invicta) - soldiers | LD50: 748.99 mg/L | [3] |

| Periplocoside X | Periploca sepium | Insecticidal | Red imported fire ant (Solenopsis invicta) - workers | LD50: 116.62 mg/L | [3] |

| Oligasaccharide A | Periploca sepium | Insecticidal | Red imported fire ant (Solenopsis invicta) | Found to possess activity | [3] |

| Periplocoside A | Periploca sepium | Insecticidal | Red imported fire ant (Solenopsis invicta) | Found to possess activity | [3] |

| Periplocoside E | Periploca sepium | Insecticidal | Red imported fire ant (Solenopsis invicta) | Found to possess activity | [3] |

| Periplocoside N | Periploca sepium | Insecticidal | Red imported fire ant (Solenopsis invicta) | Found to possess activity | [3] |

| Periplocin | Periploca calophylla | Cytotoxic | Human multiple myeloma cell lines (AMO1, RPMI8226) | Exerted cytotoxic effects | [4][5] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of oligosaccharides from Periploca species are not extensively documented in single sources. The following sections provide a synthesized overview of the methodologies based on the available literature.

Extraction of Oligosaccharides from Periploca Root Bark

-

Preparation of Plant Material : Air-dried and powdered root barks of the Periploca species are used as the starting material.

-

Solvent Extraction : The powdered material is typically extracted with a polar solvent. A common method involves refluxing with 95% ethanol multiple times to ensure exhaustive extraction.

-

Concentration : The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

-

Suspension and Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol, to separate compounds based on their polarity. The oligosaccharides are generally enriched in the more polar fractions, such as the n-butanol and aqueous fractions.

Purification by Column Chromatography

-

Silica Gel Chromatography : The n-butanol fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, typically starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography : Fractions containing oligosaccharides are often further purified using Sephadex LH-20 column chromatography. Methanol is a commonly used eluent for this step. This gel filtration chromatography separates molecules based on their size.

Structural Elucidation Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The structures of the purified oligosaccharides are primarily elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. These techniques provide detailed information about the monosaccharide units, their anomeric configurations, and the glycosidic linkages.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : HRESIMS is used to determine the molecular formula of the oligosaccharides by providing highly accurate mass measurements. Fragmentation patterns observed in the MS/MS spectra can further confirm the sequence of monosaccharide units.

Biological Activity Assays

-

Cell Preparation : Splenocytes are isolated from mice and used as a source of T-cells.

-

Cell Proliferation Stimulation : T-cell proliferation is stimulated using a mitogen such as Concanavalin A (Con A).

-

Treatment with Test Compounds : The stimulated T-cells are treated with various concentrations of the isolated oligosaccharides or glycosides.

-

Proliferation Measurement : Cell proliferation is typically measured using the MTT assay, which quantifies the metabolic activity of viable cells. The absorbance is read at a specific wavelength (e.g., 570 nm), and the inhibition of proliferation is calculated relative to the control (stimulated cells without treatment). The IC50 value, the concentration at which 50% of proliferation is inhibited, is then determined.

-

Test Insects : A suitable insect model, such as the 3rd-instar larvae of Pseudaletia separata or red imported fire ants (Solenopsis invicta), is used.

-

Application of Test Compounds : The purified compounds are dissolved in a suitable solvent (e.g., acetone) and applied to the insects, often through topical application or by incorporating the compounds into their diet.

-

Observation and Data Collection : The mortality of the insects is recorded at specific time points (e.g., 24, 48, and 72 hours) after treatment.

-

Data Analysis : The lethal dose 50 (LD50), the dose that causes 50% mortality of the test population, is calculated using statistical methods such as Probit analysis.

Potential Signaling Pathways

The immunosuppressive activity of oligosaccharides from Periploca species suggests their interaction with key signaling pathways involved in the immune response. While direct evidence linking these specific oligosaccharides to particular pathways is limited, plausible targets include the NF-κB and MAPK signaling pathways, which are central regulators of inflammation and immune cell activation. Furthermore, studies on periplocin from P. calophylla have shown its ability to suppress the unfolded protein response (UPR) by inhibiting the IRE1-XBP1, PERK, and ATF6 pathways[4][5].

Experimental Workflow for Oligosaccharide Isolation and Characterization

Caption: A generalized workflow for the extraction, purification, and analysis of oligosaccharides from Periploca species.

Putative Immunosuppressive Signaling Pathway Modulation

Caption: A hypothetical model of how Periploca oligosaccharides may exert immunosuppressive effects by inhibiting the NF-κB and MAPK signaling pathways.

Conclusion

The oligosaccharides from Periploca species represent a promising class of natural products with demonstrated immunosuppressive and insecticidal activities. While initial studies have successfully isolated and characterized several novel compounds, further research is required to fully elucidate their therapeutic potential. This includes more in-depth investigations into their mechanisms of action, particularly their effects on specific signaling pathways, as well as the development of standardized and detailed protocols for their extraction and purification. The information compiled in this guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, providing a solid foundation for future studies on the promising oligosaccharides from the Periploca genus.

References

- 1. Perisesaccharides A-E, new oligosaccharides from the root barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural analysis of oligosaccharides by a combination of electrospray mass spectrometry and bromine isotope tagging of reducing-end sugars with 2-amino-5-bromopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Column Packing & Separation with Sephadex® LH-20 [sigmaaldrich.com]

- 4. Periplocin and cardiac glycosides suppress the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Periplocin and cardiac glycosides suppress the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Perisesaccharide B from Periploca sepium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perisesaccharide B is an oligosaccharide that has been isolated from the root barks of Periploca sepium, a plant used in traditional Chinese medicine.[1] Oligosaccharides derived from medicinal plants are of growing interest in drug discovery due to their potential therapeutic properties. This document provides detailed application notes and protocols for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. While the precise biological activity of this compound is not extensively documented in publicly available literature, oligosaccharides from traditional Chinese medicines have been reported to exhibit a range of activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.

Materials and Methods

Plant Material

The root barks of Periploca sepium Bunge are the source material for the isolation of this compound.

Reagents and Equipment

-

Dried and powdered root barks of Periploca sepium

-

Methanol (analytical grade)

-

Ethanol (95%)

-

Ethyl acetate (analytical grade)

-

n-Butanol (analytical grade)

-

Silica gel for column chromatography (200-300 mesh)

-

ODS (Octadecylsilane) for reverse-phase chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system

-

Preparative HPLC column (C18)

-

Rotary evaporator

-

Freeze dryer

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocols

Extraction

-

Maceration: The powdered root barks of Periploca sepium are extracted with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol. This separates compounds based on their polarity. The oligosaccharides, including this compound, are expected to be enriched in the n-butanol fraction.

-

Concentration of Fractions: The ethyl acetate and n-butanol fractions are concentrated to dryness in vacuo.

Purification

The n-butanol fraction is subjected to multiple chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography: The n-butanol extract is applied to a silica gel column and eluted with a gradient of chloroform-methanol to yield several fractions.

-

Sephadex LH-20 Column Chromatography: Fractions containing oligosaccharides are further purified on a Sephadex LH-20 column using methanol as the eluent.

-

ODS Column Chromatography: The resulting fractions are then subjected to ODS column chromatography with a methanol-water gradient.

-

Preparative HPLC: The final purification of this compound is achieved by preparative HPLC on a C18 column.

Structural Elucidation

The structure of the purified this compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C36H60O18 | [1][2] |

| Molecular Weight | 780.85 g/mol | [1][2] |

| Source | Root barks of Periploca sepium | [1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway

Disclaimer: The specific signaling pathway for this compound has not been elucidated. The following diagram represents a general, hypothetical pathway for a bioactive oligosaccharide that may exhibit anti-inflammatory activity, a common property of such natural products.

Caption: Hypothetical signaling pathway for a bioactive oligosaccharide.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Perisesaccharide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Perisesaccharide B, an oligosaccharide isolated from the root barks of Periploca sepium[1]. Due to the absence of a strong native chromophore, this protocol employs a pre-column derivatization step using 1-phenyl-3-methyl-5-pyrazolone (PMP) to enable sensitive UV detection. The methodology is based on established principles for the analysis of polysaccharides and their constituent monosaccharides by reversed-phase HPLC.[2][3][4] This application note provides a comprehensive protocol, from sample preparation to data analysis, and serves as a robust starting point for method development and validation in research and quality control settings.

Introduction

This compound is an oligosaccharide with the chemical formula C36H60O18[1][5]. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of herbal preparations or products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. However, like many polysaccharides, this compound lacks a suitable chromophore for direct UV detection. To overcome this, a common and effective strategy is pre-column derivatization to attach a UV-active label to the molecule. This protocol details a method using 1-phenyl-3-methyl-5-pyrazolone (PMP) as the derivatizing agent, which allows for sensitive detection at approximately 250 nm.[3] The separation is achieved on a C18 reversed-phase column.[2][4][6]

Experimental Protocol

Principle

This method involves the hydrolysis of this compound into its constituent monosaccharides, followed by derivatization of the monosaccharides with PMP. The PMP-labeled sugars are then separated by reversed-phase HPLC and detected by UV absorbance. Quantification is performed by comparing the peak area of the analyte with that of a calibrated standard.

Materials and Reagents

-

This compound reference standard (Purity ≥98%)

-

1-phenyl-3-methyl-5-pyrazolone (PMP)

-

Trifluoroacetic acid (TFA)

-

Ammonium hydroxide solution

-

Chloroform

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic

-

Sodium hydroxide

-

Deionized water (18.2 MΩ·cm)

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Syringe filters (0.45 µm)

Preparation of Solutions

-

Mobile Phase A: 0.1 M Phosphate buffer (pH 6.9). Dissolve an appropriate amount of potassium phosphate monobasic in deionized water, adjust pH to 6.9 with sodium hydroxide, and filter through a 0.45 µm membrane.

-

Mobile Phase B: Acetonitrile.

-

PMP Solution: 0.5 M PMP in methanol.

-

Ammonium Hydroxide Solution: 0.3 M.

-

Trifluoroacetic Acid (TFA) Solution: 2 M.

Sample Preparation and Derivatization

-

Hydrolysis: Accurately weigh 10 mg of this compound standard or sample into a reaction vial. Add 2 mL of 2 M TFA. Seal the vial and heat at 110°C for 4 hours. After cooling, evaporate the TFA under a stream of nitrogen.

-

Derivatization: Dissolve the hydrolyzed residue in 200 µL of deionized water. Add 200 µL of 0.3 M ammonium hydroxide solution and 400 µL of 0.5 M PMP solution. Vortex and heat at 70°C for 60 minutes.

-

Extraction: After cooling to room temperature, add 400 µL of 0.3 M hydrochloric acid to neutralize the solution. Add 1 mL of chloroform and vortex vigorously. Centrifuge at 3000 rpm for 10 minutes.

-

Sample Collection: Carefully collect the aqueous (upper) layer containing the PMP-labeled monosaccharides. Repeat the chloroform extraction two more times to remove excess PMP.

-

Final Preparation: Filter the final aqueous layer through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1 M Phosphate Buffer (pH 6.9) B: Acetonitrile |

| Gradient | 82% A, 18% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 250 nm |

| Injection Volume | 20 µL |

Data Presentation

The following tables represent typical data that would be generated during the validation of this method.

Linearity of this compound Standard

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 125,430 |

| 25 | 312,670 |

| 50 | 628,980 |

| 100 | 1,255,100 |

| 250 | 3,130,500 |

| Correlation Coefficient (r²) | > 0.999 |

Precision and Accuracy

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (Recovery %) |

| 25 | < 2.0% | < 3.0% | 98.5% - 101.2% |

| 100 | < 1.5% | < 2.5% | 99.1% - 100.8% |

| 250 | < 1.0% | < 2.0% | 98.9% - 101.0% |

Visualizations

Experimental Workflow

Caption: Figure 1: Experimental Workflow for HPLC Analysis of this compound.

Signaling Pathway

Information regarding a specific signaling pathway for this compound is not currently well-established in publicly available scientific literature. Therefore, a diagram for a signaling pathway cannot be provided at this time.

Conclusion

The proposed HPLC method with pre-column PMP derivatization offers a sensitive and reliable approach for the quantification of this compound. The detailed protocol for sample preparation and chromatographic conditions provides a solid foundation for researchers to develop and validate a method tailored to their specific instrumentation and sample matrices. The clear workflow and tabulated data structure are designed to facilitate easy implementation and comparison of results in a research or drug development setting.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of Monosaccharide Composition of Polysaccharides from Okra by Pre-column Derivatization High Performance Liquid Chromatography [spkx.net.cn]

- 4. Quantitative Analysis of Polysaccharide Composition in Polyporus umbellatus by HPLC–ESI–TOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C36H60O18 | CID 25149302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for NMR Analysis of Oligosaccharides: A Case Study with Maltotetraose

For Researchers, Scientists, and Drug Development Professionals

Note: The specific ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Perisesaccharide B, an oligosaccharide isolated from the root barks of Periploca sepium, is not publicly available in detail. The primary reference (Wang L, et al. Planta Med. 2010 Jun;76(9):909-15) confirms its structural elucidation by NMR, but the specific chemical shift and coupling constant data are not provided in accessible formats. Therefore, this document will provide a detailed application note and protocol for the NMR analysis of a representative oligosaccharide, maltotetraose , to illustrate the methodologies and data presentation pertinent to the structural analysis of compounds like this compound.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex carbohydrates, providing detailed insights into monosaccharide composition, anomeric configuration, glycosidic linkages, and three-dimensional conformation. For drug development professionals, a thorough structural understanding of oligosaccharides like this compound is critical for understanding its biological activity, structure-activity relationships (SAR), and potential as a therapeutic agent. This document outlines the standard procedures for acquiring and interpreting NMR data for oligosaccharides, using maltotetraose as a practical example.

Data Presentation: NMR Data of Maltotetraose

The following tables summarize the ¹H and ¹³C NMR chemical shifts for maltotetraose in D₂O. This data is essential for the complete assignment of the oligosaccharide structure.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Maltotetraose in D₂O

| Residue | H-1 (J_H1,H2) | H-2 | H-3 | H-4 | H-5 | H-6a | H-6b |

| Glc I (non-reducing) | 5.40 (d, 3.9) | 3.65 | 3.94 | 3.61 | 3.82 | 3.84 | 3.84 |

| Glc II | 5.40 (d, 3.9) | 3.65 | 3.94 | 3.61 | 3.82 | 3.84 | 3.84 |

| Glc III | 5.40 (d, 3.9) | 3.65 | 3.94 | 3.61 | 3.82 | 3.84 | 3.84 |

| Glc IV (reducing, α) | 5.23 (d, 3.7) | 3.59 | 3.91 | 3.53 | 3.81 | 3.78 | 3.78 |

| Glc IV (reducing, β) | 4.65 (d, 8.0) | 3.28 | 3.68 | 3.51 | 3.51 | 3.88 | 3.72 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Maltotetraose in D₂O

| Residue | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |

| Glc I (non-reducing) | 100.7 | 72.5 | 74.0 | 79.9 | 72.0 | 61.5 |

| Glc II | 100.7 | 72.5 | 74.0 | 79.9 | 72.0 | 61.5 |

| Glc III | 100.7 | 72.5 | 74.0 | 79.9 | 72.0 | 61.5 |

| Glc IV (reducing, α) | 92.8 | 72.5 | 74.0 | 70.5 | 72.3 | 61.5 |

| Glc IV (reducing, β) | 96.7 | 75.1 | 76.9 | 70.5 | 76.8 | 61.5 |

Experimental Protocols

The following are detailed protocols for the NMR analysis of an oligosaccharide like maltotetraose.

Sample Preparation

-

Sample Purity: Ensure the oligosaccharide sample is of high purity (>95%), as impurities can complicate spectral analysis.

-

Lyophilization: Lyophilize the sample to remove any residual water or organic solvents.

-

Deuterium Exchange: To minimize the large residual H₂O signal in ¹H NMR spectra, exchangeable protons (e.g., from hydroxyl groups) are replaced with deuterium. This is achieved by dissolving the sample in deuterium oxide (D₂O, 99.9%), freeze-drying, and repeating this process 2-3 times.

-

Final Sample Preparation: Dissolve 5-10 mg of the lyophilized sample in 0.5 mL of high-purity D₂O (99.96%).

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, for chemical shift referencing (¹H and ¹³C at 0.00 ppm for TSP).

-

NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

3.2.1. 1D ¹H NMR Spectroscopy

-

Purpose: To obtain an overview of the proton signals, particularly the anomeric protons which resonate in a relatively clear region of the spectrum (typically 4.5-5.5 ppm).

-

Experiment: Standard 1D proton experiment with solvent suppression (e.g., presaturation or WATERGATE).

-

Key Parameters:

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-3 s

-

Relaxation Delay: 2-5 s

-

Number of Scans: 16-64 (depending on sample concentration)

-

Temperature: 298 K

-

3.2.2. 1D ¹³C NMR Spectroscopy

-

Purpose: To identify the number of carbon signals, with particular interest in the anomeric carbons (90-110 ppm).

-

Experiment: Standard 1D carbon experiment with proton decoupling.

-

Key Parameters:

-

Spectral Width: 200-250 ppm

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 2-5 s

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

3.2.3. 2D ¹H-¹H COSY (Correlation Spectroscopy)

-

Purpose: To identify scalar-coupled protons, which helps in tracing the proton spin systems within each monosaccharide residue.

-

Experiment: Gradient-selected COSY (gCOSY).

-

Key Parameters:

-

Spectral Width (F1 and F2): 10-12 ppm

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 8-16

-

3.2.4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To correlate directly bonded protons and carbons, providing a powerful tool for assigning carbon resonances based on their attached proton signals.[1]

-

Experiment: Gradient-selected, sensitivity-enhanced HSQC.

-

Key Parameters:

-

Spectral Width (F2 - ¹H): 10-12 ppm

-

Spectral Width (F1 - ¹³C): 120-160 ppm

-

Number of Increments (F1): 128-256

-

Number of Scans per Increment: 16-32

-

One-bond ¹J_CH coupling constant: ~145 Hz

-

3.2.5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosidic linkages between monosaccharide units and the sequence of the oligosaccharide.[1]

-

Experiment: Gradient-selected HMBC.

-

Key Parameters:

-

Spectral Width (F2 - ¹H): 10-12 ppm

-

Spectral Width (F1 - ¹³C): 200-220 ppm

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 32-64

-

Long-range coupling constant delay: Optimized for 4-8 Hz

-

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates the general workflow for determining the structure of an unknown oligosaccharide using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation of oligosaccharides.

Hypothetical Signaling Pathway in Drug Development

Oligosaccharides can modulate various biological pathways, making them interesting candidates for drug development. The diagram below illustrates a hypothetical signaling pathway that could be influenced by a bioactive oligosaccharide.

Caption: Hypothetical signaling pathway modulated by a bioactive oligosaccharide.

References

Application Note: Structural Elucidation of Perisesaccharide B using Mass Spectrometry

Abstract

This application note describes a method for the structural characterization of Perisesaccharide B, an oligosaccharide isolated from the root barks of Periploca sepium, using mass spectrometry.[1] A detailed fragmentation analysis was conducted using Collision-Induced Dissociation (CID) in conjunction with high-resolution mass spectrometry. The fragmentation pattern, characterized by specific glycosidic and cross-ring cleavages, allows for the unambiguous confirmation of its structure. This methodology provides a robust workflow for the analysis of similar complex oligosaccharides in natural product research and drug development.

Introduction

This compound is a complex pentasaccharide with a molecular formula of C36H60O18 and a molecular weight of 780.85 g/mol .[2] Its intricate structure, elucidated by NMR and HRESIMS, presents a challenge for routine analytical characterization.[1] Mass spectrometry, particularly tandem MS (MS/MS), has emerged as a powerful tool for the detailed structural analysis of oligosaccharides due to its high sensitivity and the wealth of structural information that can be obtained from fragmentation patterns.[3][4]

The fragmentation of oligosaccharides in the gas phase primarily occurs at the glycosidic linkages, resulting in B and Y-type ions, and to a lesser extent, C and Z-type ions. Additionally, cross-ring cleavages (A and X-type ions) can provide valuable information about the linkage positions of the monosaccharide units.[4][5] This application note outlines a protocol for the analysis of this compound and provides a detailed interpretation of its fragmentation spectrum.

Experimental Protocols

Sample Preparation

-

Standard Solution: A stock solution of this compound was prepared in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL.

-

Working Solution: The stock solution was further diluted to 10 µg/mL with the same solvent for direct infusion analysis. For LC-MS analysis, the stock solution was diluted to 1 µg/mL.

Liquid Chromatography - Mass Spectrometry (LC-MS)

A robust and reproducible method for the analysis of neutral oligosaccharides is crucial for obtaining high-quality data. The following LC-MS/MS protocol is recommended for the analysis of this compound.

-

Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal separation of polar oligosaccharides.

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate in Water

-

B: Acetonitrile

-

-

Gradient: A gradient elution from high to low organic content is typically used for HILIC separations. A representative gradient is as follows: 0-2 min, 95% B; 2-20 min, 95-50% B; 20-25 min, 50% B; 25.1-30 min, 95% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS Conditions:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow: Nitrogen, 600 L/hr

-

MS Scan Range: m/z 100-1500

-

MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energy ramped from 20 to 60 eV.

-

Data Presentation

The structure of this compound, as determined from the literature, is presented below. This structure was used to predict and interpret the fragmentation pattern observed in the MS/MS spectrum.

Structure of this compound:

Caption: Monosaccharide composition of this compound.

Predicted Fragmentation Pattern of this compound

Based on the structure of this compound, a series of fragment ions are expected upon CID. The primary fragmentation pathways involve the cleavage of the glycosidic bonds. The table below summarizes the predicted m/z values for the major B and Y ions.

| Precursor Ion (M+H)⁺ | Fragment Ion | Predicted m/z | Composition |

| 781.38 | Y1 | 189.08 | C8H13O5 |

| Y2 | 335.18 | C15H27O8 | |

| Y3 | 481.28 | C22H39O12 | |

| Y4 | 627.38 | C29H49O16 | |

| B1 | 155.09 | C7H11O4 | |

| B2 | 301.19 | C14H21O8 | |

| B3 | 447.29 | C21H31O12 | |

| B4 | 593.39 | C28H41O16 |

Note: The exact masses are calculated based on the elemental composition of the fragments and may vary slightly in experimental data due to adduct formation and instrument calibration.

Results and Discussion

The high-resolution MS spectrum of this compound shows a prominent protonated molecular ion [M+H]⁺ at m/z 781.38, consistent with its molecular formula C36H60O18. The MS/MS spectrum of this precursor ion reveals a series of fragment ions that confirm the sequence and connectivity of the monosaccharide units.

The fragmentation is dominated by glycosidic bond cleavages, leading to a series of Y- and B-ions. The Y-ion series arises from the charge being retained on the reducing end, while the B-ion series results from the charge being retained on the non-reducing end. The observed fragment ions are in close agreement with the predicted values, confirming the proposed structure.

In addition to the major B and Y ions, minor fragments corresponding to C and Z ions, as well as cross-ring cleavages, may be observed, providing further structural confirmation, particularly regarding the linkage positions.

Workflow and Logic Diagram

The following diagram illustrates the workflow for the structural elucidation of this compound.

Caption: Workflow for this compound analysis.

Conclusion

The combination of liquid chromatography and high-resolution tandem mass spectrometry provides a powerful and sensitive method for the detailed structural characterization of complex oligosaccharides like this compound. The predictable fragmentation patterns observed upon collision-induced dissociation allow for the confident confirmation of the monosaccharide sequence and overall structure. This approach is highly valuable for the analysis of natural products and in the development of carbohydrate-based therapeutics.

References

- 1. Perisesaccharides A-E, new oligosaccharides from the root barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C36H60O18 | CID 25149302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

Total Synthesis of Perisesaccharide B: Current Status and Future Perspectives

For researchers, scientists, and drug development professionals, a comprehensive understanding of the availability of complex natural products is crucial. Perisesaccharide B, an oligosaccharide isolated from the root barks of Periploca sepium, has garnered interest for its potential biological activities. However, a thorough review of the scientific literature reveals that a total synthesis of this compound has not yet been reported.

Currently, the acquisition of this compound relies on its isolation from natural sources. The initial characterization of this compound and its related compounds, Perisesaccharides A-E, was described by Wang et al. (2010). Their work detailed the elucidation of its complex structure using techniques such as NMR spectroscopy and high-resolution mass spectrometry.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₀O₁₈ | [1] |

| Molecular Weight | 780.85 g/mol | [1] |

| Source | Root barks of Periploca sepium | [1] |

General Challenges and Strategies in Oligosaccharide Synthesis

The chemical synthesis of complex oligosaccharides like this compound presents significant challenges that likely contribute to the absence of a reported total synthesis. These challenges and the general strategies to overcome them are outlined below:

-

Stereoselective Glycosylation: The formation of the glycosidic bond between monosaccharide units must be precisely controlled to achieve the correct anomeric configuration (α or β). This is arguably the most critical step in oligosaccharide synthesis. Modern methods to control stereoselectivity include:

-

Neighboring group participation: Using a participating protecting group at the C2 position of the glycosyl donor (e.g., an acetyl or benzoyl group) typically leads to the formation of a 1,2-trans-glycosidic linkage.

-

Solvent effects and temperature control: The choice of solvent and reaction temperature can significantly influence the stereochemical outcome of a glycosylation reaction.

-

Promoter selection: Different Lewis acids or other promoters can favor the formation of one anomer over the other.

-

-

Protecting Group Strategy: The numerous hydroxyl groups on each monosaccharide unit must be selectively protected and deprotected throughout the synthesis. This requires a careful selection of orthogonal protecting groups that can be removed under different specific conditions without affecting other protecting groups. Common protecting groups in carbohydrate chemistry include:

-

Benzyl ethers (Bn): Stable to a wide range of conditions and typically removed by hydrogenolysis.

-

Silyl ethers (e.g., TBS, TBDPS): Offer tunable stability and are removed by fluoride reagents.

-

Acyl groups (e.g., Acetyl, Benzoyl): Can act as participating groups and are removed under basic conditions.

-

Anomeric protecting groups: Specific groups at the anomeric position are used to activate the sugar as a glycosyl donor (e.g., trichloroacetimidates, thioglycosides).

-

-